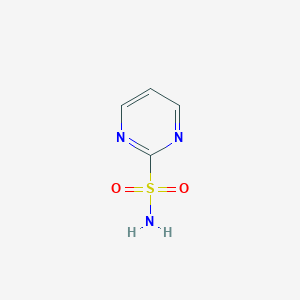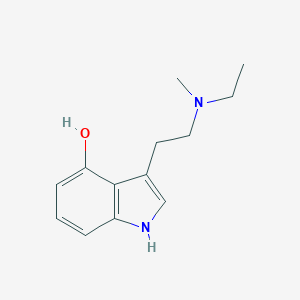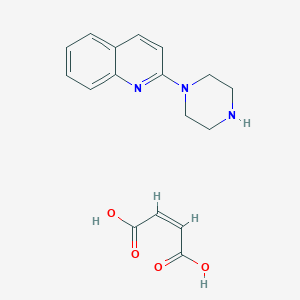
Maléate de quipazine
Vue d'ensemble
Description
Le maléate de quipazine est un composé appartenant au groupe des pipérazines, connu pour ses propriétés sérotoninergiques. Il est principalement utilisé dans la recherche scientifique plutôt que pour des applications médicales. Le this compound agit comme un agoniste des récepteurs de la sérotonine, ciblant en particulier les sous-types 5-HT2A et 5-HT3 .
Applications De Recherche Scientifique
Quipazine maleate has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving serotonin receptor agonists.
Biology: Quipazine maleate is employed in research on serotonin receptor function and signaling pathways.
Medicine: Although not used clinically, it serves as a tool in pharmacological studies to understand the effects of serotonin receptor activation.
Mécanisme D'action
Target of Action
Quipazine Maleate is a non-selective serotonin receptor agonist . It primarily targets and binds to serotonin receptors, particularly the 5-HT2A and 5-HT3 subtypes . These receptors play a crucial role in the regulation of mood, anxiety, and the sleep-wake cycle.
Mode of Action
As a serotonin reuptake inhibitor and a moderately selective serotonin receptor agonist, Quipazine Maleate binds to a range of different serotonin receptors, but particularly to the 5-HT2A and 5-HT3 subtypes . This binding stimulates these receptors, leading to increased serotonin activity in the brain.
Biochemical Pathways
Quipazine Maleate affects the serotonergic synapse pathway . By binding to the 5-HT2A and 5-HT3 receptors, it increases the activity of serotonin, a neurotransmitter that plays a key role in many functions in the body, including the regulation of mood, appetite, and sleep.
Result of Action
Quipazine Maleate has been shown to produce effects consistent with the stimulation of serotonin receptors. For instance, it produces a head-twitch response and other psychedelic-consistent effects in animal studies . It failed to produce psychedelic effects in humans at a dose of 25 mg, which was the highest dose tested due to 5-ht3 mediated side effects of nausea and gastrointestinal discomfort .
Analyse Biochimique
Biochemical Properties
Quipazine maleate acts as a serotonin receptor agonist, particularly targeting the 5-HT2A and 5-HT3 receptor subtypes . It interacts with serotonin receptors, leading to the modulation of serotonin levels in the brain. This interaction is crucial for understanding the compound’s role in biochemical reactions. Quipazine maleate also inhibits the reuptake of serotonin, thereby increasing its availability in the synaptic cleft . The compound’s interaction with serotonin receptors and transporters highlights its significance in neurotransmission and related biochemical pathways.
Cellular Effects
Quipazine maleate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to promote the proliferation and apoptosis of certain cell types, such as human hepatocyte strains . Additionally, quipazine maleate affects cell signaling pathways by stimulating serotonin receptors, leading to downstream effects on gene expression and cellular metabolism. These cellular effects are essential for understanding the compound’s impact on different cell types and their functions.
Molecular Mechanism
The molecular mechanism of quipazine maleate involves its binding interactions with serotonin receptors. By acting as an agonist, quipazine maleate activates these receptors, leading to a cascade of intracellular events. This activation can result in the modulation of various signaling pathways, enzyme activities, and gene expression patterns . The compound’s ability to inhibit serotonin reuptake further enhances its effects on neurotransmission and related molecular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of quipazine maleate can vary over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. In vitro and in vivo studies have shown that quipazine maleate can maintain its activity for extended periods, although its effects may diminish over time due to degradation . Understanding these temporal effects is crucial for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of quipazine maleate can vary with different dosages in animal models. Studies have shown that low doses of the compound can produce significant effects on serotonin receptor activation and related cellular processes . Higher doses may lead to toxic or adverse effects, such as nausea and gastrointestinal discomfort . Identifying the optimal dosage range is essential for maximizing the compound’s benefits while minimizing potential side effects.
Metabolic Pathways
Quipazine maleate is involved in several metabolic pathways, primarily related to serotonin metabolism. The compound interacts with enzymes and cofactors involved in serotonin synthesis, degradation, and transport . These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in neurotransmission and related biochemical processes.
Transport and Distribution
Within cells and tissues, quipazine maleate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . These interactions can influence the compound’s localization and accumulation, affecting its overall activity and function.
Subcellular Localization
Quipazine maleate’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its effects on cellular processes . Understanding its subcellular localization is important for elucidating the mechanisms underlying its activity and function.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La quipazine est synthétisée par réaction de la 2-chloroquinoléine avec la pipérazine . La réaction implique généralement le chauffage des réactifs dans un solvant approprié sous reflux. Le produit est ensuite purifié par recristallisation ou d'autres techniques de purification pour obtenir le maléate de quipazine.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour le this compound ne soient pas largement documentées, la synthèse suit généralement les mêmes principes que la préparation à l'échelle du laboratoire. Le processus implique l'augmentation de l'échelle de la réaction tout en assurant un contrôle adéquat des conditions réactionnelles pour maintenir la qualité et le rendement du produit.
Analyse Des Réactions Chimiques
Types de réactions
Le maléate de quipazine subit diverses réactions chimiques, notamment :
Oxydation : La quipazine peut être oxydée dans des conditions spécifiques pour former des dérivés de quinoléine correspondants.
Réduction : Les réactions de réduction peuvent modifier le cycle de quinoléine ou la partie pipérazine.
Substitution : La quipazine peut subir des réactions de substitution, en particulier au niveau du cycle de quinoléine, pour former divers dérivés.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Les réactions de substitution impliquent souvent des agents halogénants ou des nucléophiles dans des conditions contrôlées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des N-oxydes de quinoléine, tandis que la réduction peut produire divers dérivés de quinoléine réduits.
Applications de la recherche scientifique
Le this compound a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme composé de référence dans les études impliquant des agonistes des récepteurs de la sérotonine.
Biologie : Le this compound est utilisé dans la recherche sur la fonction des récepteurs de la sérotonine et les voies de signalisation.
Médecine : Bien qu'il ne soit pas utilisé en clinique, il sert d'outil dans les études pharmacologiques pour comprendre les effets de l'activation des récepteurs de la sérotonine.
Mécanisme d'action
Le this compound exerce ses effets en se liant aux récepteurs de la sérotonine, en particulier aux sous-types 5-HT2A et 5-HT3 . Cette liaison conduit à l'activation des voies de signalisation en aval, ce qui entraîne divers effets physiologiques et pharmacologiques. L'action du composé sur les récepteurs de la sérotonine peut influencer la neurotransmission, la contraction des muscles lisses et d'autres processus médiés par la sérotonine .
Comparaison Avec Des Composés Similaires
Composés similaires
2C-B-PP : Un autre dérivé de la pipérazine avec des propriétés sérotoninergiques.
6-Nitroquipazine : Un dérivé de la quipazine avec des caractéristiques de liaison aux récepteurs similaires.
Naphthylpipérazine : Un composé présentant des similitudes structurales et une activité sérotoninergique.
Unicité
Le maléate de quipazine est unique en raison de son affinité de liaison spécifique pour les récepteurs 5-HT2A et 5-HT3, ce qui en fait un outil précieux dans la recherche sur les récepteurs de la sérotonine. Sa capacité à produire des effets pharmacologiques distincts, tels que la réponse de secouement de la tête dans des études animales, le distingue des autres composés similaires .
Propriétés
IUPAC Name |
(Z)-but-2-enedioic acid;2-piperazin-1-ylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3.C4H4O4/c1-2-4-12-11(3-1)5-6-13(15-12)16-9-7-14-8-10-16;5-3(6)1-2-4(7)8/h1-6,14H,7-10H2;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJJDHZHSCTBII-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3C=C2.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3C=C2.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
4774-24-7 (Parent) | |
| Record name | Quipazine maleate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005786685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3045190 | |
| Record name | Quipazine maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5786-68-5 | |
| Record name | Quinoline, 2-(1-piperazinyl)-, (2Z)-2-butenedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5786-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quipazine maleate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005786685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | QUIPAZINE MALEATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758469 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quipazine maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-piperazinyl)quinoline maleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.832 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUIPAZINE MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JY444CK9IG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


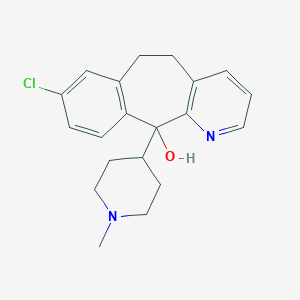

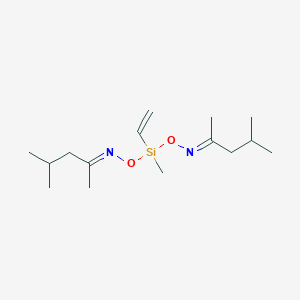
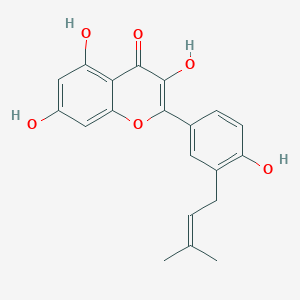

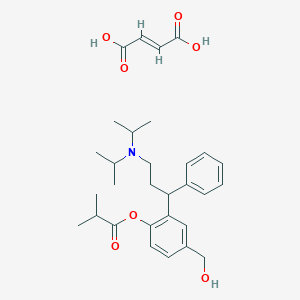
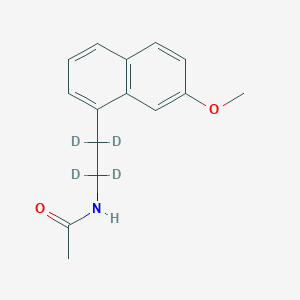
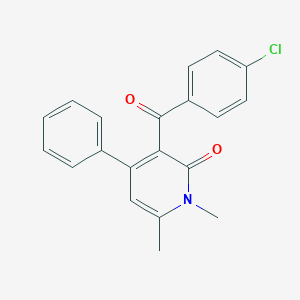



![5-[2-oxo-1-phenyl-3-(pyridin-4-ylmethyl)indol-3-yl]pentanenitrile](/img/structure/B129811.png)
